(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C₁₃H₁₄BrNO and a molecular weight of 280.16 g/mol. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom in its structure enhances its biological properties, making it a subject of interest in pharmacological research .
The synthesis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis can be conducted using various reagents and conditions:
Industrial production methods are not extensively documented, but laboratory techniques typically involve standard organic synthesis practices, including appropriate solvents and catalysts.
The molecular structure of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol features a quinoline backbone with a methanol group attached at the 3-position and a bromine atom at the 7-position. The compound's structural formula can be represented as follows:
Key structural data includes:
The compound crystallizes in a specific arrangement that influences its physical properties and reactivity .
(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is primarily linked to its biological activity, which may involve interaction with specific cellular targets or pathways. The presence of the bromine atom enhances lipophilicity, potentially improving cell membrane permeability. This characteristic is crucial for its pharmacological effects, particularly in drug design aimed at enhancing bioavailability and metabolic stability .
The physical properties of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol include:
Chemical properties encompass its reactivity and stability under various conditions:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄BrNO |
Molecular Weight | 280.16 g/mol |
Melting Point | 165.1–167.7 °C |
Solubility | Soluble in organic solvents |
These properties are essential for understanding its potential applications and interactions within biological systems .
(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol has significant potential in scientific research, particularly in medicinal chemistry. Its derivatives are explored for various pharmacological activities, including anticancer and antiviral properties. The compound's structure allows it to act as a scaffold for developing new therapeutic agents targeting specific diseases . Additionally, due to its unique chemical properties, it may serve as a valuable tool in chemical biology studies aimed at elucidating biological mechanisms or pathways.
Halogenated quinoline derivatives have emerged as critical pharmacophores in modern drug development due to their enhanced target binding capabilities and improved pharmacokinetic profiles. The introduction of bromine atoms at specific positions on the quinoline ring profoundly influences bioactivity through electronic effects, lipophilicity modulation, and direct molecular recognition. Bromine's substantial size and electron-rich nature facilitate π-π stacking interactions with aromatic residues in enzyme binding pockets and DNA base pairs, while simultaneously increasing membrane permeability due to enhanced lipophilicity [3] [5].
The strategic placement of bromine at the C7 position of the quinoline ring demonstrates particular therapeutic significance. This substitution pattern has yielded compounds with notable anticancer and antimicrobial activities, as evidenced by several derivatives in clinical and preclinical development. For instance, 7-bromoquinoline derivatives exhibit enhanced DNA intercalation capability and topoisomerase inhibition compared to their non-halogenated counterparts [5]. The bromine atom at C7 appears to create a distinctive steric and electronic environment that enhances interactions with biological macromolecules, particularly in ATP-binding sites and enzyme catalytic domains [6].
Recent studies highlight brominated quinolines as key intermediates in synthesizing complex molecular architectures for targeted therapies. Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate (CAS 1242260-50-9) exemplifies this trend, serving as a versatile precursor for kinase inhibitors under investigation for oncology applications [5]. Similarly, ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylate (CAS 179943-57-8) has been identified in patent literature as a key intermediate in developing glucosylceramide synthase inhibitors for treating lysosomal storage disorders and Gaucher's disease [6]. The bromine atom in these compounds not only influences biological activity directly but also provides a synthetic handle for further structural diversification through transition metal-catalyzed cross-coupling reactions, significantly expanding medicinal chemistry exploration space.
Table 1: Bioactive Brominated Quinoline Derivatives and Their Therapeutic Applications
Compound | Substituents | Therapeutic Area | Key Properties/Applications |
---|---|---|---|
(7-Bromoquinolin-3-yl)methanol | Br (C7), CH₂OH (C3) | Antimicrobial research | Versatile synthetic intermediate for antimicrobial agents [3] |
Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate | Br (C7), Cl (C4), CH₃ (C8), COOEt (C3) | Anticancer research | Kinase inhibitor scaffold, topoisomerase inhibition [5] |
Ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylate | Br (C7), OH (C4), COOEt (C3) | Metabolic disorders | Glucosylceramide synthase inhibition [6] |
7-Bromo-4-ethyl-2-methyl-3-propylquinoline | Br (C7), C₂H₅ (C4), CH₃ (C2), C₃H₇ (C3) | Chemical biology | Lipophilicity studies, receptor binding investigations [1] |
The biological activity of quinoline derivatives is exquisitely sensitive to substitution patterns, with the synergistic interplay of bromo, ethyl, and methyl groups creating optimized pharmacophores. Each substituent contributes distinct physicochemical properties while collectively enhancing drug-like characteristics through complementary mechanisms. The ethyl group at C4 provides a delicate balance of lipophilicity enhancement and metabolic stability, while methyl groups at C2 influence electron density distribution across the ring system, and the bromine atom typically at C7 offers both steric presence and electronic effects [1] [6].
The C4-ethyl group (C₂H₅) significantly enhances metabolic stability compared to shorter alkyl chains. This substituent contributes approximately 1.5-2.0 log units to lipophilicity (measured as LogP), facilitating improved membrane permeation while maintaining optimal solubility parameters. The ethyl group's rotational freedom allows adaptive binding in hydrophobic enzyme pockets, as demonstrated in 7-bromo-4-ethyl-2-methyl-3-propylquinoline (CAS 2060026-97-1), where this substitution pattern enhanced receptor binding affinity in screening studies [1]. Additionally, the C4-ethyl group exhibits superior metabolic stability compared to methyl analogues due to reduced susceptibility to cytochrome P450-mediated oxidation, extending plasma half-life in preclinical models [6].
The C2-methyl group (CH₃) exerts substantial electronic and steric effects despite its small size. Positioned ortho to the ring nitrogen, this methyl group influences electron density distribution across the quinoline system, potentially increasing basicity of the nitrogen atom and enhancing hydrogen bonding capabilities. Sterically, it creates a defined molecular "bump" that influences conformational preferences and receptor complementarity. In anticancer quinoline derivatives such as ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate, the methyl group at C8 (structurally analogous to C2 substitution patterns) contributes to selective topoisomerase inhibition by creating steric hindrance that favors binding to specific enzyme conformations [5].
The hydroxymethyl group (-CH₂OH) at C3 represents a particularly versatile functionalization point. This polar moiety enhances water solubility while serving as a synthetic handle for further derivatization into esters, ethers, or carboxylic acids. In (7-bromoquinolin-3-yl)methanol (CAS 1956331-52-4), this group enables hydrogen bonding interactions with target proteins while maintaining favorable logP values (approximately 2.5-3.5) [3]. The hydroxymethyl group's metabolic transformation potential also facilitates prodrug strategies, enhancing therapeutic utility. Similarly, the structurally analogous (2-chloroquinolin-3-yl)methanol demonstrates the synthetic versatility of this group through participation in Mitsunobu reactions to form various derivatives with potential antifungal activity [8].
Table 2: Electronic and Steric Contributions of Key Substituents in Quinoline Derivatives
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4